

**Compound of Interest**

Compound Name: 3-Bromo-2-methylpyridine

Cat. No.: B185296

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in **3-Bromo-2-methylpyridine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromo-2-methylpyridine** is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its mole

This guide provides a comprehensive overview of the reactivity of the C-Br bond in **3-bromo-2-methylpyridine**, with a focus on palladium-catalyzed re

The bromine atom at the 3-position is an effective leaving group and a prime participant in numerous transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of novel pharmaceuticals and functional materials. This document serves as a technical resource, summarizing key reactions, providing detailed experim

## Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in **3-bromo-2-methylpyridine** is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for

```
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling **3-bromo-2-methylpyridine** with a

### Quantitative Data for Buchwald-Hartwig Amination

Amine	Catalyst (mol%)	Ligand (mol%)
Amine (general)	Pd <sub>2</sub> (dba) <sub>3</sub> (1.5)	BINAP (3)
Cyclohexane-1,2-diamine	Pd <sub>2</sub> (dba) <sub>3</sub> (0.18 mmol)	BINAP (0.35 mmol)
Morpholine	Pd <sub>2</sub> (dba) <sub>3</sub> (2)	XPhos (8)

### Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of bromopyridines.[\[5\]](#)[\[6\]](#)

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Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst

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Reagent Addition: Add **3-bromo-2-methylpyridine** (1.0 equiv) and the amine (1.2 equiv), followed by the anhydri

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Reaction Execution: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (e.

- Monitoring: Monitor the reaction for completion (typically 4-24 hours) by TLC or GC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like diethyl ether. ↴
- Purification: Purify the resulting product by recrystallization or column chromatography.

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